(5-Bromobenzo[d]isoxazol-3-yl)methanamine
Overview
Description
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is a brominated isoxazole derivative with a methanamine group attached to the 3-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-bromobenzene-1,3-diamine with ethylenediamine and formaldehyde under acidic conditions.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as using transition metal-catalyzed reactions to form the isoxazole ring.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistent quality and yield.
Continuous Flow Synthesis: Some manufacturers are adopting continuous flow methods to improve efficiency and scalability.
Chemical Reactions Analysis
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-bromobenzo[d]isoxazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can convert the compound to 5-bromobenzo[d]isoxazol-3-ylmethanol using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromobenzo[d]isoxazole-3-carboxylic acid.
Reduction: 5-bromobenzo[d]isoxazol-3-ylmethanol.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals targeting various diseases.
Biology: It serves as a biological probe to study enzyme interactions and pathways.
Chemistry: The compound is utilized in organic synthesis to create complex molecules.
Industry: It is employed in the manufacture of agrochemicals and dyes .
Mechanism of Action
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is compared to other similar compounds like 5-bromobenzo[d]thiazol-2-yl)methanamine . While both compounds share structural similarities, the presence of the oxygen atom in the isoxazole ring of This compound imparts unique chemical and biological properties.
Comparison with Similar Compounds
5-bromobenzo[d]thiazol-2-yl)methanamine
5-bromobenzo[d]isoxazol-3-ylamine
5-bromobenzo[d]thiazol-2-yl)methanol
(5-Bromobenzo[d]isoxazol-3-yl)methanamine in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBSHZZRACKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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